Acid-Polyethylene Glycol 25-N-Hydroxysuccinimide Ester is a specialized compound used primarily in biochemical research and drug development. It is a derivative of polyethylene glycol, characterized by the presence of a carboxylic acid group and a N-hydroxysuccinimide ester, making it suitable for various conjugation reactions. This compound is particularly noted for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells.
Acid-Polyethylene Glycol 25-N-Hydroxysuccinimide Ester can be sourced from various chemical suppliers, including MedChemExpress and BroadPharm, where it is classified under PEG derivatives. The compound's Chemical Abstracts Service number is 2563872-17-1, and its molecular formula is with a molecular weight of 1316.47 g/mol .
The synthesis of Acid-Polyethylene Glycol 25-N-Hydroxysuccinimide Ester typically involves the reaction of a carboxylic acid-functionalized polyethylene glycol with N-hydroxysuccinimide. This process can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to monitor the progress and confirm the structure of the synthesized compound .
The molecular structure of Acid-Polyethylene Glycol 25-N-Hydroxysuccinimide Ester features a long hydrophilic polyethylene glycol chain (25 units) terminated with a carboxylic acid group at one end and an N-hydroxysuccinimide ester at the other end. This structure facilitates solubility in aqueous environments while allowing for reactive conjugation sites.
Acid-Polyethylene Glycol 25-N-Hydroxysuccinimide Ester readily participates in several chemical reactions:
The reactivity of the NHS ester allows for selective targeting of amine groups on proteins or other biomolecules, making it an essential tool in bioconjugation strategies.
The mechanism by which Acid-Polyethylene Glycol 25-N-Hydroxysuccinimide Ester functions involves its ability to form covalent bonds with target biomolecules:
This mechanism is vital for applications such as PROTACs, where targeted degradation of specific proteins is necessary for therapeutic efficacy.
Acid-Polyethylene Glycol 25-N-Hydroxysuccinimide Ester has numerous applications in scientific research:
Heterobifunctional PEG linkers represent a cornerstone of precision molecular engineering, enabling controlled conjugation of biomolecules through distinct reactive termini. Acid-PEG₂₅-NHS ester exemplifies this class with its asymmetric design: one terminus features a carboxylic acid (–COOH) while the opposite end is activated as an N-hydroxysuccinimide (NHS) ester. This deliberate asymmetry permits sequential, directional conjugation strategies impossible with homobifunctional counterparts. The NHS ester reacts efficiently with primary amines (–NH₂) on proteins, peptides, or amine-modified oligonucleotides at physiological pH (7.0–7.5), forming stable amide bonds. Simultaneously, the terminal carboxylic acid can be activated (e.g., via EDC, DCC, or HATU) for subsequent reaction with a second amine-containing molecule, enabling the construction of complex bioconjugates with defined architecture [1] [3] [6].
The extended PEG₂₅ spacer (approximately 25 ethylene oxide units, MW ~1316.5 g/mol) is pivotal for enhancing aqueous solubility and reducing steric hindrance. Traditional hydrophobic linkers often trigger biomolecule aggregation or precipitation, compromising functionality. In contrast, the hydrophilic PEG spacer imparts significant water solubility to conjugates, maintaining protein stability and bioactivity. This spacer length (79 atoms, ~92.5 Å) provides adequate separation between conjugated entities, crucial for processes like Förster resonance energy transfer (FRET) or the formation of ternary complexes in PROTACs (Proteolysis Targeting Chimeras) [2] [6] [8]. The linker’s role in PROTAC synthesis is particularly significant, where it connects an E3 ubiquitin ligase ligand to a target protein ligand, exploiting cellular machinery for targeted protein degradation [2].
A critical advancement embodied in Acid-PEG₂₅-NHS ester is the shift towards monodisperse PEGs (dPEG®). Unlike conventional polydisperse PEGs (varying chain lengths), monodisperse versions like Acid-dPEG®₂₅-NHS ester are single-molecular-weight compounds. This ensures reproducible conjugation outcomes, consistent pharmacokinetic profiles, and eliminates batch-to-bariable variability inherent in polydisperse PEGs – essential for clinical translation and regulatory approval [6] [8].
Table 1: Key Functional Attributes of Acid-PEG25-NHS Ester vs. Other Common Linkers
Property | Acid-PEG25-NHS Ester | Homobifunctional NHS Linkers (e.g., Bis-dPEG25-NHS) | Short Heterobifunctional Linkers (e.g., SMCC) |
---|---|---|---|
Reactivity | NHS ester + Carboxylic acid | Two NHS esters | NHS ester + Maleimide |
Conjugation Control | High (sequential reactions possible) | Low (simultaneous reactions, risk of oligomerization) | Moderate (sequential, but shorter spacer) |
Spacer Length | ~92.5 Å (79 atoms) | ~93.0 Å (Bis-dPEG25-NHS) [9] | Typically < 20 Å |
Solubility Enhancement | High (strongly hydrophilic) | High | Low to Moderate |
Primary Applications | Controlled bioconjugation, PROTACs, solubility tagging | Protein cross-linking, intramolecular looping | Small molecule-protein conjugates |
Molecular Weight | 1316.47 g/mol [3] [6] | 1413.55 g/mol (Bis-dPEG25-NHS) [9] | Typically < 500 g/mol |
The development of NHS esters as amine-reactive coupling agents is a testament to the iterative refinement of bioconjugation chemistry. Early crosslinking strategies relied on reactive but unstable acylating agents like carbodiimide-activated carboxylic acids (e.g., EDC-mediated reactions). While effective, these in-situ activations suffered from side reactions, hydrolysis competing with amide bond formation, and poor control over reaction specificity. The introduction of N-hydroxysuccinimide (NHS) and its water-soluble analog sulfo-NHS in the 1960s (notably by Staros et al. and later widely adopted) revolutionized the field. NHS esters offered a stable, isolatable, and highly reactive intermediate for amide bond formation. By pre-activating a carboxylic acid into an NHS ester, the efficiency and specificity of conjugation to primary amines increased dramatically, as the hydrolysis rate of the NHS ester was significantly slower than the aminolysis rate, especially within the optimal pH range of 7.0–7.5 [6] [8].
The initial generation of NHS-ester reagents were primarily homobifunctional (e.g., disuccinimidyl suberate, DSS) or short heterobifunctional linkers. While useful for crosslinking, these reagents often led to uncontrolled polymerization (homobifunctionals) or provided insufficient solubility/spacing (short linkers). The advent of PEG-based NHS esters addressed these limitations. Incorporating long, flexible, and hydrophilic PEG spacers between reactive ends mitigated aggregation and preserved biomolecule function. Acid-PEG₂₅-NHS ester represents the culmination of this evolution, combining the controlled reactivity of an NHS ester with the beneficial properties of a long PEG spacer and a second orthogonal handle (the carboxylic acid) [1] [3] [5].
The current era emphasizes precision and defined composition. Monodisperse PEGs (dPEG®), such as Acid-dPEG®₂₅-NHS ester, mark a significant leap forward. Traditional PEGs are polydisperse mixtures, leading to conjugates with variable linker lengths and potentially inconsistent biological behavior. Monodisperse Acid-PEG₂₅-NHS ester, synthesized to be a single molecular entity (C₅₈H₁₀₉NO₃₁, MW 1316.47 g/mol), ensures that every conjugate molecule has an identical PEG chain length. This reproducibility is paramount for structure-activity relationship studies in drug development (e.g., optimizing PROTAC linker length) and for meeting stringent regulatory requirements for therapeutic biologics. The defined structure allows precise interpretation of biochemical and biophysical data [6] [8].
Table 2: Molecular Specifications of Acid-PEG25-NHS Ester
Parameter | Specification | Source/Note |
---|---|---|
CAS Number | 1643594-31-3 [1] [3] [4] OR 2563872-17-1 [2] (Note: Discrepancy exists across sources) | BroadPharm, CD Bioparticles / MedChemExpress |
Molecular Formula | C₅₈H₁₀₉NO₃₁ | Consistent across sources [1] [2] [3] |
Molecular Weight | 1316.47 g/mol | Consistent across sources [2] [3] [6] |
Purity | >95% (HPLC) [6], >97% [8] | Sigma-Aldrich / Vector Labs |
Functional Groups | NHS Ester + Terminal Carboxylic Acid | Heterobifunctional [1] [3] [6] |
PEG Chain Length (Atoms) | 79 atoms (dPEG® equivalent) [6] [8] | Monodisperse (single molecular weight) |
PEG Chain Length (Ångström) | 92.5 Å [6] [8] | Spacer length |
Storage Conditions | -20°C, protect from moisture | Hygroscopic; requires dry handling [3] [6] [8] |
Solubility | Methylene Chloride, Acetonitrile, DMF, DMSO, DMAC | Stock solutions in dry solvents [8] |
Primary Reactivity | NHS Ester: Primary Amines (-NH₂); Carboxylic Acid: Requires activation (e.g., EDC) for amines | Forms amide bonds [1] [3] [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8